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molecular formula C10H14N2O B8632800 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one

2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one

Cat. No. B8632800
M. Wt: 178.23 g/mol
InChI Key: WPYCVRKLVPMTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05073187

Procedure details

To a suspension of oil-free sodium hydride (2.4g, 0.1 moles) in dry dimethylformamide (60 mls) was added dropwise a solution of 2-methyl-1-(pyrimid-5-yl)-propan- 1-one in dry dimethylformamide (20 mls). The temperature rose to 35° C. and effervescence was observed. After the addition was complete, the mixture was stirred at room temperature for twenty minutes, and a solution of ethyl iodide (18.72 g, 0.12 moles) in dry dimethylformamide was added with external cooling provided by a water bath. The resulting mixture was stirred at room temperature for three hours, left to stand overnight and then poured into water and extracted twice with ether. The combined ether extracts were washed with water and dried over magnesium sulphate. After filtration, the solvent was removed in vacuo to give an oil. Distillation at reduced pressure (70°-82° C. at 0.3 mm of mercury) gave an oil (8.4 g) which was used without further purification. NMR analysis indicated that, in addition to the desired intermediate, the product contained 1-(O-ethyl)-1-(pyrimid-5-yl)-2-methylprop-1-ene. This latter by-product did not adversely affect the course of the second stage of the reaction.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
18.72 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH:4]([CH3:13])[C:5]([C:7]1[CH:8]=[N:9][CH:10]=[N:11][CH:12]=1)=O.[CH2:14](I)[CH3:15].[OH2:17]>CN(C)C=O>[CH3:3][C:4]([CH3:13])([CH2:14][CH3:15])[C:5]([C:7]1[CH:8]=[N:9][CH:10]=[N:11][CH:12]=1)=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)C=1C=NC=NC1)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
18.72 g
Type
reactant
Smiles
C(C)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for twenty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 35° C.
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
with external cooling
CUSTOM
Type
CUSTOM
Details
provided by a water bath
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for three hours
Duration
3 h
WAIT
Type
WAIT
Details
left
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
WASH
Type
WASH
Details
The combined ether extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation at reduced pressure (70°-82° C. at 0.3 mm of mercury)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(=O)C=1C=NC=NC1)(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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